molecular formula C15H19NO4 B13826865 N,4-Diacetyl-L-phenylalanine Ethyl Ester

N,4-Diacetyl-L-phenylalanine Ethyl Ester

Cat. No.: B13826865
M. Wt: 277.31 g/mol
InChI Key: BEROPRXTIBCBSZ-AWEZNQCLSA-N
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Description

N,4-Diacetyl-L-phenylalanine Ethyl Ester is a synthetic compound derived from L-phenylalanine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Diacetyl-L-phenylalanine Ethyl Ester typically involves the acetylation of L-phenylalanine followed by esterification. The process can be summarized in the following steps:

    Acetylation: L-phenylalanine is reacted with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the amino and carboxyl positions.

    Esterification: The resulting N,4-diacetyl-L-phenylalanine is then esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Acetylation: Large quantities of L-phenylalanine are acetylated using acetic anhydride and pyridine.

    Continuous Esterification: The acetylated product is continuously fed into an esterification reactor with ethanol and sulfuric acid to produce the ethyl ester.

Chemical Reactions Analysis

Types of Reactions

N,4-Diacetyl-L-phenylalanine Ethyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N,4-diacetyl-L-phenylalanine.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid (HCl), or sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: N,4-diacetyl-L-phenylalanine.

    Oxidation: Quinones or other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,4-Diacetyl-L-phenylalanine Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,4-Diacetyl-L-phenylalanine Ethyl Ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It may influence pathways related to inflammation, pain modulation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-phenylalanine Ethyl Ester: Similar structure but with only one acetyl group.

    L-phenylalanine Ethyl Ester: Lacks acetyl groups, making it less reactive.

    N,4-Diacetyl-L-tyrosine Ethyl Ester: Similar structure but with a hydroxyl group on the phenyl ring.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl (2S)-2-acetamido-3-(4-acetylphenyl)propanoate

InChI

InChI=1S/C15H19NO4/c1-4-20-15(19)14(16-11(3)18)9-12-5-7-13(8-6-12)10(2)17/h5-8,14H,4,9H2,1-3H3,(H,16,18)/t14-/m0/s1

InChI Key

BEROPRXTIBCBSZ-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)C(=O)C)NC(=O)C

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C)NC(=O)C

Origin of Product

United States

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